
2,2,2-Trichloroethyl cyclohex-2-en-1-ylsulfamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trichloroethyl cyclohex-2-en-1-ylsulfamate is an organic compound with a complex structure that includes a trichloroethyl group attached to a cyclohexene ring via a sulfamate linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl cyclohex-2-en-1-ylsulfamate typically involves the reaction of 2,2,2-trichloroethanol with cyclohex-2-en-1-ylsulfamic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and automation can help in maintaining the optimal reaction conditions and scaling up the production.
化学反应分析
Types of Reactions
2,2,2-Trichloroethyl cyclohex-2-en-1-ylsulfamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking down the sulfamate linkage.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
科学研究应用
2,2,2-Trichloroethyl cyclohex-2-en-1-ylsulfamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the protection of hydroxyl and amino groups.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,2,2-Trichloroethyl cyclohex-2-en-1-ylsulfamate involves its interaction with molecular targets such as enzymes and receptors. The trichloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The sulfamate linkage plays a crucial role in stabilizing the compound and facilitating its interactions with biological molecules.
相似化合物的比较
Similar Compounds
2,2,2-Trichloroethanol: A related compound with similar chemical properties but different applications.
Cyclohexylsulfamic acid: Shares the sulfamate linkage but lacks the trichloroethyl group.
Uniqueness
2,2,2-Trichloroethyl cyclohex-2-en-1-ylsulfamate is unique due to the combination of the trichloroethyl group and the cyclohexene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
属性
CAS 编号 |
917616-25-2 |
|---|---|
分子式 |
C8H12Cl3NO3S |
分子量 |
308.6 g/mol |
IUPAC 名称 |
2,2,2-trichloroethyl N-cyclohex-2-en-1-ylsulfamate |
InChI |
InChI=1S/C8H12Cl3NO3S/c9-8(10,11)6-15-16(13,14)12-7-4-2-1-3-5-7/h2,4,7,12H,1,3,5-6H2 |
InChI 键 |
CHKLDNNQWYHNPK-UHFFFAOYSA-N |
规范 SMILES |
C1CC=CC(C1)NS(=O)(=O)OCC(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


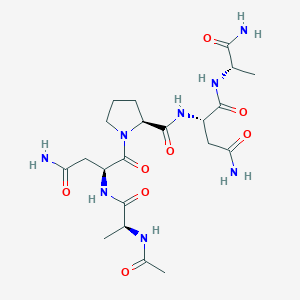
![{[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane](/img/structure/B14192310.png)
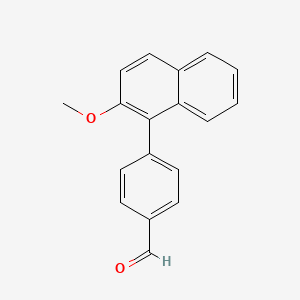
![1-[2-(2-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B14192315.png)
![N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide](/img/structure/B14192326.png)
![3-[4'-(Hydroxymethyl)[1,1'-biphenyl]-4-yl]prop-2-enoic acid](/img/structure/B14192333.png)

![Oxirane, 2-[(1,1-dimethylethyl)dimethylsilyl]-3-(iodomethyl)-](/img/structure/B14192350.png)
![N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B14192352.png)
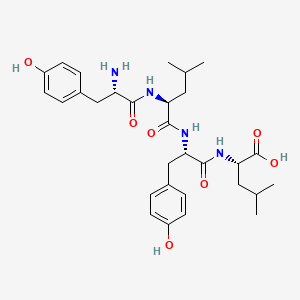
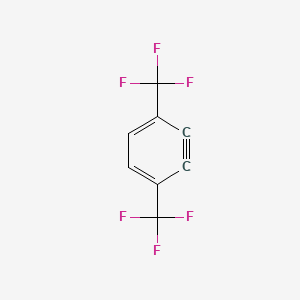
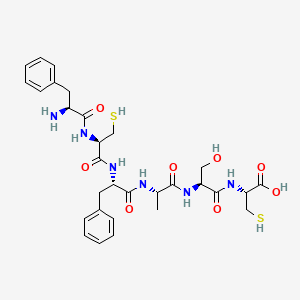
![2-[2-Fluoro-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B14192369.png)
![tert-Butyl[(4-isocyanatophenyl)methoxy]dimethylsilane](/img/structure/B14192382.png)
